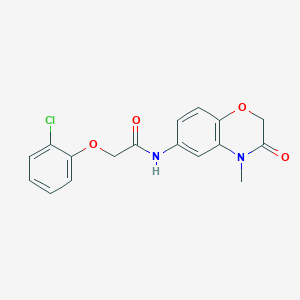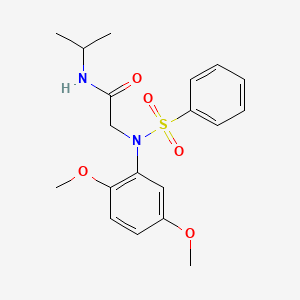![molecular formula C22H29NO2 B5154976 1-[3-(benzyloxy)-4-methoxybenzyl]-3,5-dimethylpiperidine](/img/structure/B5154976.png)
1-[3-(benzyloxy)-4-methoxybenzyl]-3,5-dimethylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(benzyloxy)-4-methoxybenzyl]-3,5-dimethylpiperidine, also known as BMDP, is a synthetic compound that belongs to the piperidine class of drugs. It is a designer drug and has been classified as a new psychoactive substance (NPS). BMDP is a potent stimulant and has been found to have similar effects to other stimulants such as cocaine and amphetamines. In recent years, BMDP has gained popularity as a recreational drug and has been associated with a number of adverse effects. However, BMDP also has potential as a research tool in the field of medicinal chemistry.
Mécanisme D'action
1-[3-(benzyloxy)-4-methoxybenzyl]-3,5-dimethylpiperidine acts as a potent stimulant by increasing the levels of dopamine and norepinephrine in the brain. It achieves this by binding to the dopamine transporter and the norepinephrine transporter, preventing the reuptake of these neurotransmitters. This leads to an increase in their levels in the synaptic cleft, resulting in enhanced neurotransmission and a stimulant effect.
Biochemical and Physiological Effects
1-[3-(benzyloxy)-4-methoxybenzyl]-3,5-dimethylpiperidine has a number of biochemical and physiological effects. It has been found to increase heart rate, blood pressure, and body temperature. It also increases the levels of dopamine and norepinephrine in the brain, leading to feelings of euphoria, increased energy, and improved cognitive function. However, 1-[3-(benzyloxy)-4-methoxybenzyl]-3,5-dimethylpiperidine can also have adverse effects such as anxiety, paranoia, and psychosis.
Avantages Et Limitations Des Expériences En Laboratoire
1-[3-(benzyloxy)-4-methoxybenzyl]-3,5-dimethylpiperidine has several advantages as a research tool. It is relatively easy to synthesize and has a high affinity for the dopamine transporter and the norepinephrine transporter, making it a useful tool for studying the structure-activity relationships of piperidine-based compounds. However, 1-[3-(benzyloxy)-4-methoxybenzyl]-3,5-dimethylpiperidine also has limitations. It is a potent stimulant and can have adverse effects on laboratory animals, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 1-[3-(benzyloxy)-4-methoxybenzyl]-3,5-dimethylpiperidine. One area of interest is the development of novel piperidine-based compounds with improved pharmacological properties. Another area of interest is the use of 1-[3-(benzyloxy)-4-methoxybenzyl]-3,5-dimethylpiperidine as a tool to study the mechanisms underlying the development of addiction and other psychiatric disorders. Additionally, further research is needed to fully understand the potential adverse effects of 1-[3-(benzyloxy)-4-methoxybenzyl]-3,5-dimethylpiperidine and to develop strategies to minimize these effects.
Méthodes De Synthèse
1-[3-(benzyloxy)-4-methoxybenzyl]-3,5-dimethylpiperidine can be synthesized using a number of different methods. One common method involves the reaction of 3-(benzyloxy)-4-methoxybenzaldehyde with 3,5-dimethylpiperidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using chromatography techniques.
Applications De Recherche Scientifique
1-[3-(benzyloxy)-4-methoxybenzyl]-3,5-dimethylpiperidine has been used in scientific research as a tool to study the structure-activity relationships of piperidine-based compounds. It has been found to have a high affinity for the dopamine transporter and the norepinephrine transporter, which are both involved in the regulation of mood and behavior. 1-[3-(benzyloxy)-4-methoxybenzyl]-3,5-dimethylpiperidine has also been found to have potential as a treatment for attention-deficit hyperactivity disorder (ADHD) and other psychiatric disorders.
Propriétés
IUPAC Name |
1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-3,5-dimethylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2/c1-17-11-18(2)14-23(13-17)15-20-9-10-21(24-3)22(12-20)25-16-19-7-5-4-6-8-19/h4-10,12,17-18H,11,13-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJRKJHWOFRELA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC2=CC(=C(C=C2)OC)OCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methoxy-3-phenylmethoxyphenyl)methyl]-3,5-dimethylpiperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)phenyl](phenyl)methanone](/img/structure/B5154905.png)

![5-{3-chloro-4-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5154919.png)
![2-(benzylthio)-3-(2-methyl-2-propen-1-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5154940.png)
![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-1-naphthylacetamide](/img/structure/B5154943.png)


![2-(4-fluorophenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B5154977.png)


![2-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5154998.png)
![3-{[(4-methoxyphenyl)amino]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5155003.png)
![1-(4-bromophenyl)-5-[(4-methoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5155009.png)